molecular formula C13H11NO4S B1361532 4-(Phenylsulfamoyl)benzoic acid CAS No. 6314-72-3

4-(Phenylsulfamoyl)benzoic acid

Cat. No.: B1361532
CAS No.: 6314-72-3
M. Wt: 277.3 g/mol
InChI Key: BPLSJCLWJLIHTI-UHFFFAOYSA-N
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Description

4-(Phenylsulfamoyl)benzoic acid, also known as PSBA, is a sulfonamide derivative . It has a molecular weight of 277.3 and its IUPAC name is 4-(anilinosulfonyl)benzoic acid .


Synthesis Analysis

The N,N-disubstituted 4-sulfamoylbenzoic acid derivative was found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity in a ligand-based virtual screening approach . It was structurally modified to increase its enzyme inhibitory potency . Replacing the substituents on the sulfonamide nitrogen with other residues such as naphthyl, naphthylmethyl, indolylalkyl, and differently substituted phenyl moieties did not lead to a significant increase in activity .


Molecular Structure Analysis

The molecular formula of this compound is C13H11NO4S . Its average mass is 277.296 Da and its monoisotopic mass is 277.040863 Da .


Chemical Reactions Analysis

The N,N-disubstituted 4-sulfamoylbenzoic acid derivative was found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . It was structurally modified to increase its enzyme inhibitory potency .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Applications

4-(Phenylsulfamoyl)benzoic acid derivatives have been synthesized for various biological applications. Research indicates that these compounds exhibit significant antimicrobial and antioxidant activities. For instance, some synthesized derivatives have shown more excellent in vitro antibacterial and antifungal activities than standard drugs like Ofloxacin. Moreover, certain derivatives have displayed remarkable antioxidant activities, proving their potential as promising antibacterial, antifungal, antioxidant, and antitrypanosome agents. These findings highlight the potential of this compound derivatives in pharmacological and therapeutic applications (Dineshkumar & Thirunarayanan, 2019), (Egbujor, Okoro, & Okafor, 2019), (Havaldar & Khatri, 2006).

Material Science and Engineering Applications

This compound derivatives also find applications in material science and engineering. For instance, research on microencapsulation of benzoic acid derivatives, which is crucial for their application in various food products, has been conducted to understand their physical and morphological characteristics better. These studies are vital for improving the stability and efficiency of these compounds when used in food preservation or other industrial applications (Marques et al., 2016).

Chemical and Molecular Structure Analysis

Further studies have been dedicated to understanding the chemical and molecular structures of this compound derivatives. This includes exploring their synthesis processes, characterizing their structures, and assessing their physical properties. Such research provides deeper insights into the chemical behavior of these compounds and lays the groundwork for their application in various fields, including pharmaceuticals and material science (Gao, Fang, & Men, 2012), (Fazil, Ravindran, Devi, & Bijili, 2012).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation and serious eye damage . It can also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Biochemical Analysis

Biochemical Properties

4-(Phenylsulfamoyl)benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the release of arachidonic acid from phospholipids . This inhibition can lead to a decrease in the production of pro-inflammatory eicosanoids, making it a potential therapeutic agent for inflammatory conditions. The compound interacts with the enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting cPLA2α, this compound can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes . This modulation of inflammatory pathways can lead to reduced inflammation and pain in affected tissues.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cPLA2α by binding to the enzyme’s active site, which prevents the enzyme from catalyzing the hydrolysis of phospholipids . This inhibition is crucial for reducing the production of pro-inflammatory eicosanoids. Additionally, the compound has been shown to interact with other enzymes and proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of cPLA2α and reduced inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cPLA2α without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cPLA2α, influencing the arachidonic acid cascade . This interaction can alter the levels of various metabolites, including prostaglandins and leukotrienes, which play crucial roles in inflammation and other physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the cytosol, where it exerts its inhibitory effects on cPLA2α.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytosol, where it interacts with cPLA2α . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The cytosolic localization ensures that the compound can effectively inhibit cPLA2α and modulate inflammatory pathways.

Properties

IUPAC Name

4-(phenylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLSJCLWJLIHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979108
Record name 4-(Phenylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-72-3
Record name 6314-72-3
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Record name 4-(Phenylsulfamoyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(phenylsulfamoyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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